1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde
CAS No.: 151409-77-7
Cat. No.: VC7066000
Molecular Formula: C20H15NO
Molecular Weight: 285.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151409-77-7 |
|---|---|
| Molecular Formula | C20H15NO |
| Molecular Weight | 285.346 |
| IUPAC Name | 1-(naphthalen-1-ylmethyl)indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C20H15NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13-14H,12H2 |
| Standard InChI Key | IJIPHJOFFJPRLX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=O |
Introduction
Chemical Identity and Molecular Characteristics
Basic Identifiers
1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is registered under CAS number 151409-77-7 and PubChem CID 1369377 . Its IUPAC name, 1-(naphthalen-1-ylmethyl)indole-3-carbaldehyde, reflects the substitution pattern: a naphthalen-1-ylmethyl group attached to the nitrogen of the indole ring and an aldehyde functional group at the 3-position of the indole . The SMILES notation (C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=O) and InChIKey (IJIPHJOFFJPRLX-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Structural Features
The molecule comprises two aromatic systems:
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Indole core: A bicyclic structure with a pyrrole ring fused to a benzene ring.
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Naphthalen-1-ylmethyl group: A methylene-linked naphthalene moiety at the indole’s 1-position.
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Aldehyde group: A formyl (-CHO) substituent at the indole’s 3-position, introducing electrophilic reactivity .
The planar arrangement of the naphthalene and indole systems facilitates π-π stacking interactions, which may influence crystallization behavior and solubility in nonpolar solvents .
Synthesis and Preparation
Precursor Synthesis
The synthesis of indole-3-carbaldehyde, a key precursor, involves treating indole with dimethylformamide (DMF) and phosphoryl chloride (POCl) under basic conditions (NaOH), followed by recrystallization in methanol. This Vilsmeier-Haack reaction selectively formylates the 3-position of the indole ring .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring alkylation occurs exclusively at the indole nitrogen.
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Aldehyde Stability: Preventing oxidation or side reactions of the formyl group during synthesis .
Structural and Physicochemical Properties
Molecular Geometry
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A dihedral angle of ~60° between the indole and naphthalene planes, minimizing steric hindrance.
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The aldehyde group adopting a coplanar orientation with the indole ring to maximize conjugation .
Solubility and Stability
While experimental solubility data are lacking, the compound’s hydrophobicity (logP ≈ 4.2, estimated) suggests poor aqueous solubility and preferential dissolution in organic solvents like dichloromethane or dimethyl sulfoxide . The aldehyde group renders it susceptible to nucleophilic attack, necessitating storage under inert conditions.
Research Gaps and Future Directions
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Biological profiling: No published studies on its toxicity, pharmacokinetics, or specific receptor interactions exist.
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Synthetic scalability: Optimizing yields and purities for industrial-scale production.
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Derivatization: Exploring Schiff base formation via the aldehyde group to generate novel analogs .
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